

Foundational Studies on RIP1 Kinase Inhibitor 8: A Technical Guide

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Compound of Interest

Compound Name: *RIP1 kinase inhibitor 8*

Cat. No.: *B12376658*

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This technical guide provides an in-depth overview of the foundational research on **RIP1 kinase inhibitor 8**, a potent and selective type II inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. This document summarizes its biochemical and cellular activities, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to RIP1 Kinase and Necroptosis

Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator in the cellular signaling pathways of inflammation and programmed cell death.^{[1][2][3]} One of the key pathways regulated by RIP1 kinase is necroptosis, a form of regulated necrosis that is implicated in the pathogenesis of a variety of human diseases, including inflammatory conditions and ischemia-reperfusion injury.^{[1][2]} Unlike apoptosis, necroptosis is a pro-inflammatory mode of cell death. The discovery of small molecule inhibitors of RIP1 kinase, such as the necrostatins, has been instrumental in elucidating the role of this pathway in disease.^[1]

Overview of RIP1 Kinase Inhibitor 8

RIP1 kinase inhibitor 8 belongs to a series of 1-aminoisoquinoline compounds identified as potent type II inhibitors of RIP1 kinase.^[1] These inhibitors target the inactive DLG-out conformation of the kinase, occupying the ATP binding pocket.^[1] While demonstrating potent biochemical inhibition of RIP1 kinase, compound 8 showed moderate cellular potency, which

led to the decision not to advance this specific compound into in vivo models.^[1] However, the co-crystal structure of inhibitor 8 bound to RIP1 kinase has provided valuable insights into the binding mode of type II inhibitors, aiding in the structure-based design of next-generation RIP1 kinase inhibitors.^[1]

Quantitative Data Summary

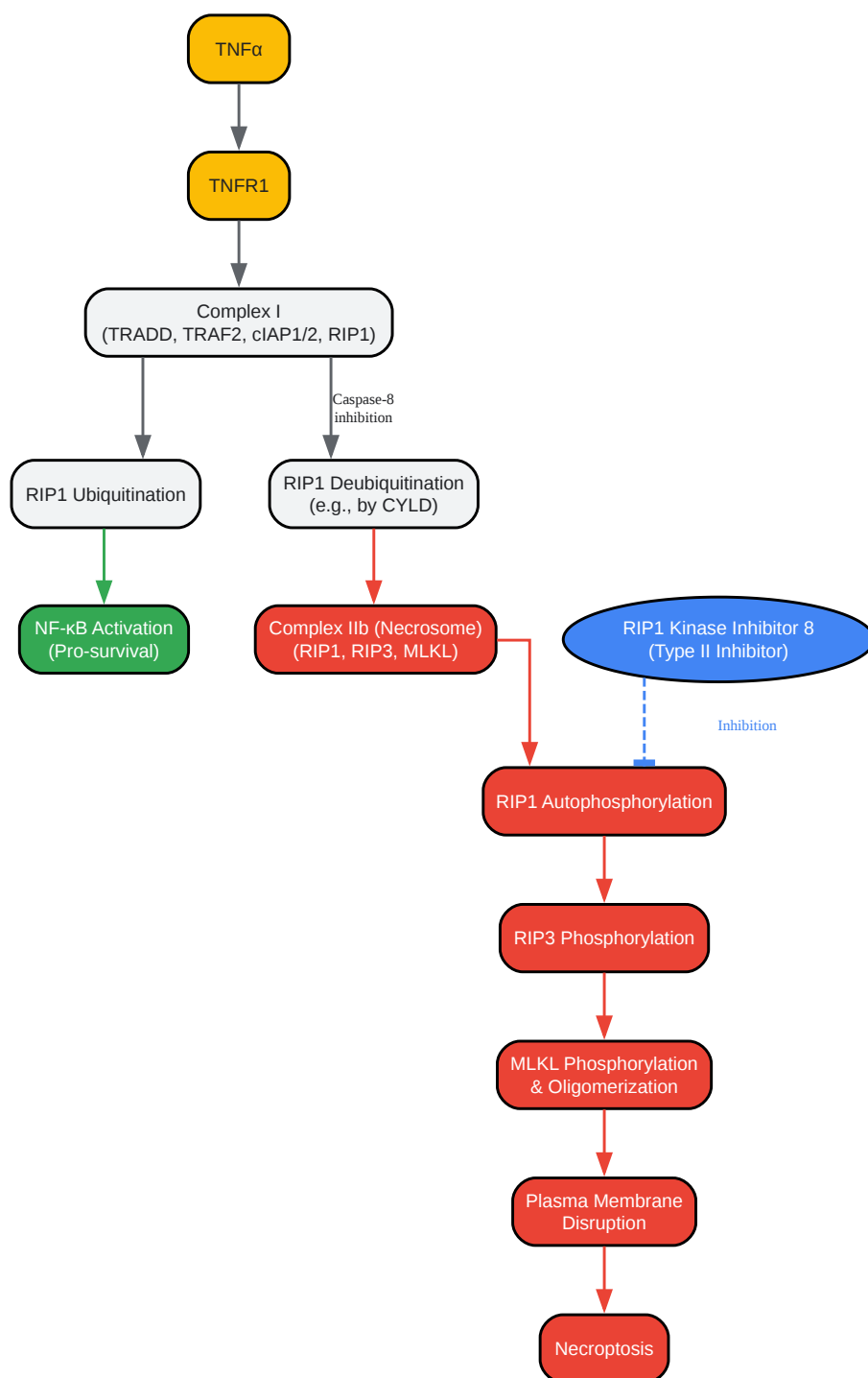
The following tables summarize the quantitative data for **RIP1 kinase inhibitor 8** and a comparator from the same chemical series.^[1]

Compound	RIP1 FP IC50 (μM)	U937 Cell EC50 (μM)
Inhibitor 8	0.029	1.4
Inhibitor 1	0.022	0.78

Table 1: Biochemical and Cellular Potency of 1-Aminoisoquinoline RIP1 Kinase Inhibitors.^[1]

Signaling Pathways

The following diagram illustrates the simplified signaling pathway of TNF-induced necroptosis and the point of intervention for a RIP1 kinase inhibitor like compound 8.



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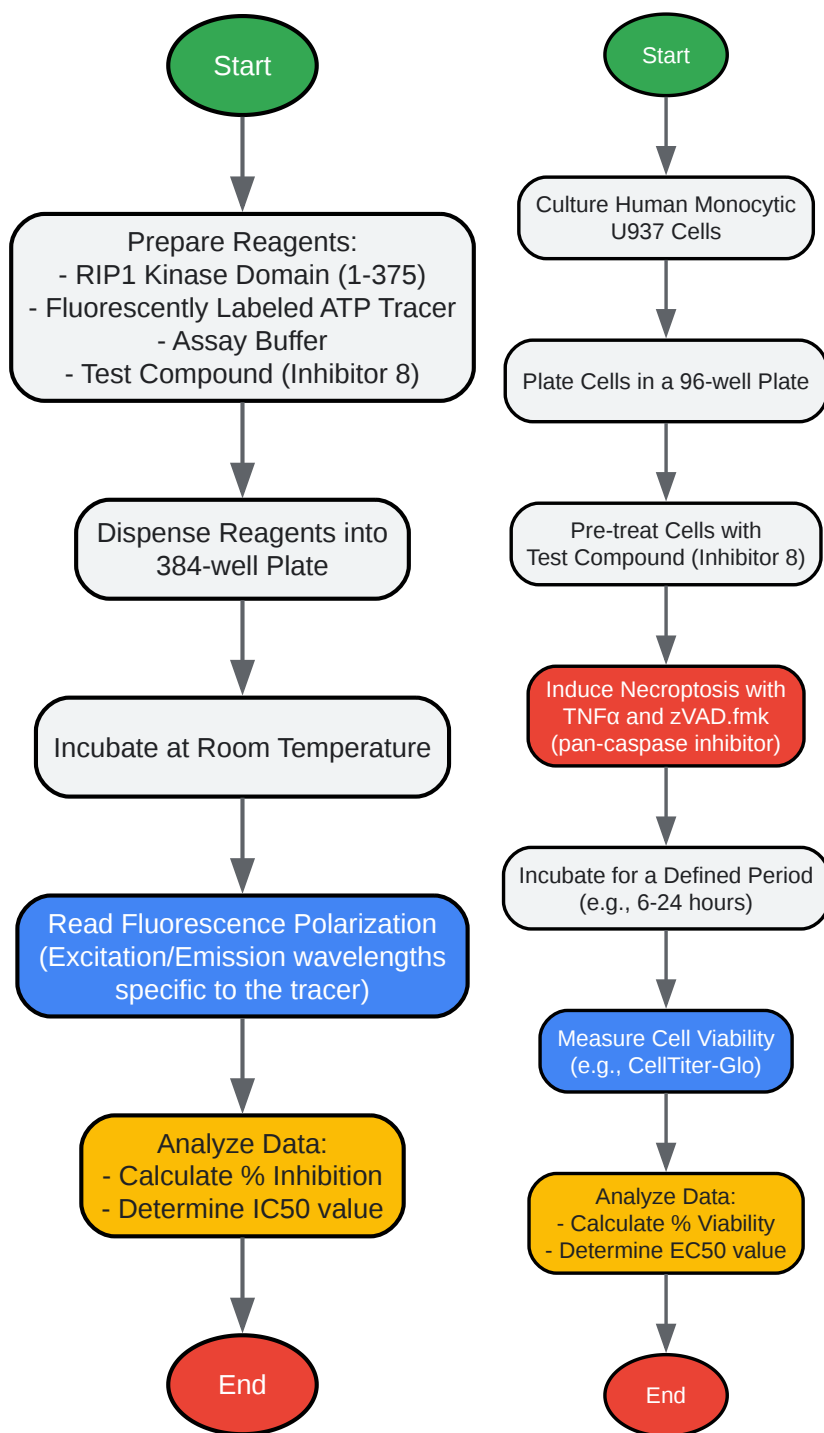
TNF-induced necroptosis pathway and inhibition by **RIP1 Kinase Inhibitor 8**.

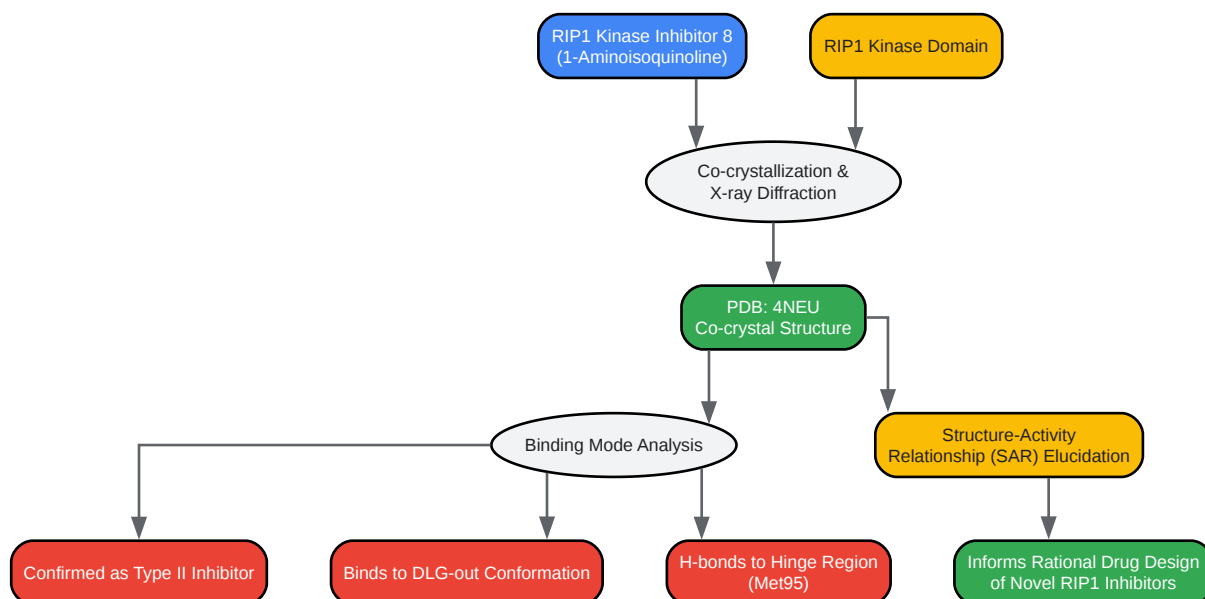
Experimental Protocols

RIP1 Kinase Biochemical Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the kinase activity of RIP1. The assay is based on the principle of fluorescence polarization (FP).^[1]

Workflow Diagram:





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References

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